(2,4-Difluoro-3-pyridyl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6F2N2 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2,4-difluoropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6F2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2 |
InChI Key |
RYOXOBGWYZZBCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)CN)F |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2,4 Difluoro 3 Pyridyl Methanamine Derivatives
Reactivity of the Difluoropyridine Nucleus
The pyridine (B92270) ring in (2,4-difluoro-3-pyridyl)methanamine is rendered significantly electron-deficient by the presence of the two fluorine atoms and the ring nitrogen. This electronic nature dictates its reactivity towards various reagents.
The electron-deficient nature of the 2,4-difluoropyridine (B1303125) ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms are excellent leaving groups, and their positions at C2 and C4 are activated by the ring nitrogen. Generally, in 2,4-dihalopyridines, nucleophilic attack occurs preferentially at the 4-position. researchgate.netepfl.ch This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon attack at the para position relative to the ring nitrogen.
However, the regioselectivity can be influenced by the presence of other substituents and the reaction conditions. For instance, the introduction of a bulky trialkylsilyl group at the 5-position of a 2,4-dihalopyridine can reverse the typical regioselectivity, directing the nucleophilic attack to the 2- or 6-position. epfl.ch In the context of derivatives, pentafluoropyridine (B1199360) reacts with nucleophiles, with the position of substitution being dependent on the nucleophile and reaction conditions. Mild conditions often lead to substitution at the 4-position, while harsher conditions can lead to substitution at the 2- and/or 6-positions. rsc.org
In the case of this compound derivatives, the aminomethyl group can also influence the site of nucleophilic attack. The primary amine can be protected to prevent side reactions and then deprotected after the SNAr reaction.
| Reactant | Nucleophile | Position of Substitution | Reference |
|---|---|---|---|
| 2,4-Difluoropyridine | Standard Nucleophiles | 4-position | researchgate.netepfl.ch |
| 2,4-Dihalopyridines with 5-trialkylsilyl group | Standard Nucleophiles | 2- or 6-position | epfl.ch |
| Pentafluoropyridine | Hydroxybenzaldehydes (mild conditions) | 4-position | rsc.org |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde (harsh conditions) | 2- and/or 6-position | rsc.org |
The halogenated pyridine core of this compound derivatives is a versatile substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is widely used to form biaryl compounds by reacting an organoboron reagent with a halide. nih.govresearchgate.net 2,4-Difluoropyridine derivatives can undergo Suzuki coupling, typically at the more reactive 4-position. nih.gov For instance, 4-bromo-2,6-difluoropyridine (B1343820) is a useful building block where the bromine at the 4-position can be selectively coupled, followed by substitution of the fluorine atoms. mdpi.com This suggests that in a (2,4-dihalo-3-pyridyl)methanamine system where one of the halogens is not fluorine (e.g., bromine or iodine), selective cross-coupling could be achieved.
Stille Coupling: The Stille reaction couples an organotin reagent with an organic halide or triflate. openochem.org This reaction is known for its tolerance of a wide range of functional groups. u-tokyo.ac.jp While specific examples with this compound are not prevalent in the provided results, the general reactivity of halopyridines in Stille couplings is well-established. nih.gov The order of reactivity for halides is generally I > Br > OTf > Cl. nih.gov
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. organic-chemistry.orglibretexts.org This reaction is a valuable method for the synthesis of substituted alkenes. The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the specific reaction conditions. diva-portal.org While direct examples with the target molecule are scarce, the general principles of Heck reactions on halopyridines are applicable. nih.gov
| Reaction Type | Substrate Example | Coupling Partner | Key Features | Reference |
|---|---|---|---|---|
| Suzuki | 4-Bromo-2,6-difluoropyridine | Arylboronic acid | Selective coupling at the 4-position. | mdpi.com |
| Suzuki | 2,4-Difluoropyridine | 2-Hydroxyphenylboronic acids | Regioselective coupling to form biaryl phenols. | nih.gov |
| Stille | Bromophenyl triflate | (Ethenyl)tributyltin | Chemoselectivity depends on reaction conditions (C-Br vs. C-OTf coupling). | nih.gov |
| Heck | Aryl triflates | N-acyl-N-vinylamines | Highly regioselective and efficient for forming enamine derivatives. | organic-chemistry.org |
Reactivity of the Aminomethyl Moiety
The aminomethyl group is a key functional handle that allows for a variety of derivatizations and plays a crucial role in the coordination chemistry of these molecules.
The primary amine of the aminomethyl group is nucleophilic and can readily undergo standard amine derivatization reactions.
Acylation: The amine can be acylated with acyl chlorides or anhydrides to form amides. This is a common strategy to protect the amine group during other transformations on the pyridine ring or to introduce specific functionalities. For example, in the synthesis of DPP-4 inhibitors, the aminomethyl-pyridine core is often part of an amide structure. nih.gov
Alkylation: The primary amine can be alkylated with alkyl halides. researchgate.net This allows for the introduction of various alkyl groups, leading to secondary or tertiary amines. This modification can be used to tune the steric and electronic properties of the molecule, which can be important for its biological activity or its properties as a ligand.
The aminomethylpyridine scaffold is a well-known bidentate ligand in coordination chemistry, capable of coordinating to a wide range of metal ions through the pyridine nitrogen and the nitrogen of the aminomethyl group. tandfonline.com This chelation forms a stable five-membered ring with the metal center.
The coordination geometry of the resulting metal complexes can vary depending on the metal ion, the counter-anion, and the stoichiometry of the reactants. For instance, with mercury(II), both distorted square-based pyramidal and trigonal bipyramidal geometries have been observed. tandfonline.com With lead(II), an unsymmetrical four-coordinate geometry with a potential stereoactive lone pair has been reported. tandfonline.com Silver(I) complexes with 3-aminomethylpyridine can form discrete macrocycles or coordination polymers depending on the reaction conditions. acs.org The resulting complexes can exhibit interesting properties, such as luminescence. researchgate.net
| Metal Ion | Ligand | Observed Geometry/Structure | Reference |
|---|---|---|---|
| Mercury(II) | 2-(Aminomethyl)pyridine | Distorted square-based pyramid and trigonal bipyramid | tandfonline.com |
| Lead(II) | 2-Aminomethylpyridine | Unsymmetrical four-coordinate (hemidirected) | tandfonline.com |
| Silver(I) | 3-Aminomethylpyridine | Folded macrocycle or linear coordination polymer | acs.org |
| Cadmium(II) | 3-Aminomethylpyridine | Layered structures | researchgate.net |
| Zinc(II) | 3-Aminomethylpyridine | Layered structures or discrete dimers | researchgate.net |
Transformations Influenced by Fluorine Atoms
The presence of fluorine atoms on the pyridine ring of this compound and its derivatives significantly influences their chemical reactivity and the types of transformations they undergo. The high electronegativity of fluorine imparts unique electronic properties to the molecule, affecting reaction mechanisms and outcomes.
The fluorine atoms in this compound derivatives have a pronounced effect on the molecule's redox properties and the reactivity of its functional groups. Oxidation and reduction reactions, fundamental to many chemical syntheses, are altered by the electron-withdrawing nature of fluorine. pressbooks.pubsavemyexams.com
Redox Properties:
The term "redox" refers to oxidation-reduction reactions, which involve the transfer of electrons between chemical species. pressbooks.publibretexts.org Oxidation is the loss of electrons, while reduction is the gain of electrons. pressbooks.pub The presence of fluorine atoms, being highly electronegative, tends to make the pyridine ring more electron-deficient. This increased positive character can influence the ease with which the molecule is oxidized or reduced. For instance, the introduction of fluorine atoms can enhance the oxidizing power of a molecule. researchgate.net In some systems, fluorine's participation in covalent bonding with transition metals has been shown to contribute directly to the redox reaction. uic.edu
The redox potential of a compound is a measure of its tendency to gain or lose electrons. The fluorine atoms in this compound derivatives can impact these potentials, thereby influencing their behavior in electrochemical applications and in reactions involving electron transfer. googleapis.comnih.gov
Functional Group Transformations:
Functional group transformations involve the conversion of one functional group to another through various chemical reactions. ub.eduorganic-synthesis.com The fluorine atoms in the 2 and 4 positions of the pyridine ring can influence the reactivity of the methanamine group at the 3-position, as well as the pyridine ring itself.
For example, the electron-withdrawing effect of the fluorine atoms can affect the nucleophilicity of the amine group. This can have implications for reactions such as acylations, alkylations, and couplings. Conversely, the fluorine atoms can activate the pyridine ring towards certain types of nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
The table below summarizes the potential impact of fluorine on various functional group transformations.
| Transformation Type | Influence of Fluorine Atoms | Potential Outcome |
| Oxidation | Increases the electron deficiency of the pyridine ring. | May make the molecule more resistant to oxidation or direct oxidation to specific sites. |
| Reduction | The electron-withdrawing nature can facilitate the reduction of the pyridine ring. | Potentially easier reduction of the pyridine ring compared to non-fluorinated analogs. |
| Nucleophilic Substitution | Activates the pyridine ring for nucleophilic attack. | Facilitates the displacement of the fluorine atoms by other nucleophiles under certain conditions. |
| Amine Reactivity | Reduces the basicity and nucleophilicity of the methanamine group. | May require harsher conditions for reactions involving the amine group. |
| C-H Functionalization | Can direct metallation and subsequent functionalization to specific C-H bonds. | Enables selective introduction of other functional groups onto the pyridine ring. researchgate.net |
Mechanistic Investigations of Key Chemical Transformations
Mechanistic investigations can involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. These studies provide insights into the transition states and intermediates that are formed during a reaction.
For instance, in nucleophilic aromatic substitution reactions, mechanistic studies would aim to elucidate whether the reaction proceeds through a Meisenheimer complex (a common intermediate in SNAr reactions) and how the stability of this intermediate is affected by the fluorine atoms. organic-synthesis.com
In the context of metal-catalyzed cross-coupling reactions, which are vital for creating new carbon-carbon and carbon-heteroatom bonds, mechanistic investigations would explore the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org The electronic and steric properties of the this compound derivative would play a significant role in each of these steps.
Recent research has also focused on the mechanisms of difunctionalization reactions of alkenes, which can be relevant for the synthesis of complex molecules from simpler precursors. researchgate.net Additionally, understanding the enzymatic transformations of related compounds can provide insights into their biological activity and metabolic pathways. nih.gov
The table below outlines key aspects of mechanistic investigations for transformations involving these derivatives.
| Reaction Type | Key Mechanistic Questions | Investigative Methods |
| Nucleophilic Aromatic Substitution | Role of fluorine in stabilizing intermediates; determination of the rate-determining step. | Kinetic studies, trapping of intermediates, computational analysis of reaction pathways. |
| Metal-Catalyzed Cross-Coupling | Influence of fluorine on oxidative addition and reductive elimination steps; role of ligands. | In-situ spectroscopic monitoring (e.g., NMR), isolation of catalytic intermediates, DFT calculations. |
| Difluoromethylation | Understanding the generation and reactivity of difluoromethyl radicals or other difluoromethylating agents. rsc.org | Radical trapping experiments, EPR spectroscopy, computational studies on radical stability. rsc.org |
| Enantioselective Transformations | Elucidating the origin of stereoselectivity in reactions catalyzed by chiral catalysts. harvard.edu | X-ray crystallography of catalyst-substrate complexes, NMR studies with chiral solvating agents, computational modeling of transition states. harvard.edu |
Derivatives and Analogues of 2,4 Difluoro 3 Pyridyl Methanamine
Structural Modifications of the Pyridine (B92270) Ring
The reactivity of the difluoropyridine core is dominated by nucleophilic aromatic substitution, where the fluorine atoms act as leaving groups. The regioselectivity of these reactions is a key consideration in the synthesis of derivatives.
Research shows that for 2,4-dihalopyridines, nucleophilic attack typically occurs at the 4-position. researchgate.net However, this selectivity can be completely reversed. By introducing a bulky trialkylsilyl group at the 5-position of a 2,4-difluoropyridine (B1303125), nucleophilic substitution is directed exclusively to the 2-position, which is most remote from the silyl (B83357) group. researchgate.net This "trialkylsilyl trick" allows for the synthesis of 2-substituted-4-fluoropyridine derivatives after the silyl group is removed. researchgate.net
The synthesis of substituted difluoropyridines often starts from corresponding dichloropyridines. A facile method for the difluorination of 3-substituted-2,6-dichloropyridines uses cesium fluoride (B91410) in dimethyl sulfoxide. researchgate.net The resulting 3-substituted-2,6-difluoropyridines can then undergo subsequent tandem nucleophilic aromatic substitution to create 2,3,6-trisubstituted pyridines. researchgate.net Similarly, substituted 2,3-difluoropyridines can be prepared from 2,3-dihalopyridines (such as 2,3-dichloro- or 2-chloro-3-fluoro-pyridines) by reacting them with fluoride salts in the presence of a phase transfer catalyst. google.com These 2,3-difluoropyridine (B50371) derivatives are valuable starting materials for agrochemicals and pharmaceuticals. google.com For instance, mono- and di-fluorination can be controlled; 2,4-difluoro-3-methylpyridine (B1651100) can be synthesized from 3-methylpyridine-2,4-diol derivatives using diethylaminosulfur trifluoride (DAST).
The table below illustrates the controlled substitution on the pyridine ring.
| Starting Material | Reagents/Conditions | Key Transformation | Product | Reference |
|---|---|---|---|---|
| 5-Trialkylsilyl-2,4-difluoropyridine | Nucleophile (e.g., Dimethylamine, Hydrazine) | Selective substitution at the 2-position | 2-Substituted-4-fluoro-5-trialkylsilylpyridine | researchgate.net |
| 3-Substituted-2,6-dichloropyridine | Cesium fluoride, Dimethyl sulfoxide | Difluorination | 3-Substituted-2,6-difluoropyridine | researchgate.net |
| Substituted 2,3-dichloropyridine | Potassium fluoride, Phase transfer catalyst | Halogen exchange (fluorination) | Substituted 2,3-difluoropyridine | google.com |
| 3-Methylpyridine-2,4-diol | Diethylaminosulfur trifluoride (DAST), -78°C | Direct difluorination | 2,4-Difluoro-3-methylpyridine |
Diversification of the Aminomethyl Side Chain and its Substituents
The aminomethyl group of (2,4-Difluoro-3-pyridyl)methanamine is a primary amine, offering a versatile handle for a wide range of chemical transformations. This functional group is crucial for building more complex molecules and modulating biological activity. chemblink.comcymitquimica.com
A common strategy for diversification involves the amidation of a precursor pyridine carboxylic acid, followed by reduction. For example, a pyridine carboxylic acid can be reacted with an amine (like 2-amino acetamide) to form an amide, which is then reduced using a catalyst such as Raney Nickel to yield the desired aminomethyl-pyridine. nih.gov This approach allows for the introduction of various substituents on the nitrogen atom.
Alkylation of the amine is another key method for diversification. The synthesis of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines can be achieved by reacting diaminopyridines with benzaldehydes. nih.gov Subsequent alkylation of these structures with reagents like 4-chlorobenzyl or butyl bromide under basic conditions leads to N-substituted regioisomers. nih.gov Such N-alkylation reactions are fundamental to diversifying the aminomethyl side chain.
The synthesis of highly substituted chiral hydantoins (imidazolidine-2,4-diones) from dipeptides highlights advanced methods for modifying amine-containing structures. organic-chemistry.org This process involves the dual activation of an amide and a protecting group, demonstrating sophisticated techniques that could be adapted for complex modifications of the aminomethyl side chain. organic-chemistry.org
The following table summarizes methods for diversifying the aminomethyl functionality.
| Precursor Type | Reaction | Reagents/Conditions | Product Functionality | Reference |
|---|---|---|---|---|
| Pyridine Carboxylic Acid | Amidation followed by Reduction | 1. Amine, Coupling agent 2. Raney Nickel, H₂ | N-Substituted Aminomethyl Pyridine | nih.gov |
| Imidazo[4,5-c]pyridine | N-Alkylation | Alkyl halide (e.g., Butyl bromide), K₂CO₃, DMF | N-Alkyl Imidazopyridine | nih.gov |
| Pyridin-2-yl-methanamine | Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | N-Substituted Aminomethyl Pyridine | google.com |
| Boc-Protected Dipeptidyl Compound | Dual Activation and Cyclization | Tf₂O, Pyridine | Chiral Hydantoin | organic-chemistry.org |
Synthesis and Reactivity of Polyhalogenated and Polyfluorinated Pyridine Analogues
The study of polyhalogenated and polyfluorinated pyridines provides a broader chemical context for understanding this compound. These compounds are important building blocks in medicinal and agricultural chemistry. ontosight.ai There are three main methods for preparing trifluoromethylpyridine (TFMP) derivatives: chlorine/fluorine exchange from a trichloromethylpyridine, building the pyridine ring from a trifluoromethyl-containing block, or direct trifluoromethylation. jst.go.jpnih.gov
The reactivity of polyfluorinated pyridines is notable, particularly in metal-catalyzed reactions. Catalytic carbon-fluorine (C-F) bond activation has emerged as a powerful tool for functionalization. For instance, the cross-coupling reaction of pentafluoropyridine (B1199360) with tributyl(vinyl)tin, catalyzed by a nickel complex, yields 2-vinyltetrafluoropyridine. rsc.orgrsc.org This demonstrates that a C-F bond can be selectively activated and replaced to form a new C-C bond, a reaction that is also effective for 2,3,5,6-tetrafluoropyridine. rsc.orgrsc.org
Photochemical reactions of fluorinated pyridines with half-sandwich rhodium complexes also showcase unique reactivity. nih.gov Depending on the substitution pattern, these reactions can lead to η²-coordination, C-H bond activation, or cyclometalation via combined C-H and C-F bond activation with HF elimination. nih.gov
The synthesis of polyhalogenated pyridines often involves halogen exchange or direct halogenation. Reductive replacement of fluorine in compounds like 3,5-dichloro-2,4,6-trifluoropyridine (B155018) can lead to various chlorofluoro pyridine derivatives. researchgate.net Furthermore, reacting polyfluorinated pyridines with a mixture of HBr and AlBr₃ is an efficient method for replacing fluorine with bromine. researchgate.net Polyhalonitrobutadienes also serve as versatile building blocks for creating a variety of highly functionalized N-heterocycles, including substituted pyridines and fused pyridine systems like benzo[h]quinolines. semanticscholar.orgmdpi.com
The table below provides examples of the synthesis and reactivity of polyhalogenated pyridine analogues.
| Substrate | Reaction Type | Reagents/Catalyst | Product | Reference |
|---|---|---|---|---|
| Pentafluoropyridine | Catalytic C-F Activation / Cross-Coupling | Tributyl(vinyl)tin, [NiF(2-C₅NF₄)(PEt₃)₂] | 2-Vinyltetrafluoropyridine | rsc.orgrsc.org |
| 2,3,5,6-Tetrafluoropyridine | Photochemical C-H Activation | CpRh(PMe₃) | C-H activated rhodium complex | nih.gov |
| Trifluoromethyl-α,β-ynones | Bohlmann–Rahtz Heteroannulation | β-enamino esters, ZnBr₂ | Polysubstituted trifluoromethylpyridines | acs.org |
| 3,5-Dichloro-2,4,6-trifluoropyridine | Reductive Replacement of Fluorine | DIBAL / LAH | Chlorofluoro pyridine derivatives | researchgate.net |
| Nitrodiene | Ring Closure / Heterocyclization | Various nucleophiles and multi-step synthesis | Benzo[h]quinolines | semanticscholar.org |
Advanced Structural Characterization and Spectroscopic Analysis in Research
X-ray Crystallography for Solid-State Structure Elucidation
The crystal packing of such molecules is often governed by a network of intermolecular interactions. These can include hydrogen bonds, such as N–H···O, and other weak interactions like C-Br···π interactions, which dictate the supramolecular architecture. researchgate.net In similar fluorinated pyridine (B92270) structures, π-π stacking interactions between aromatic rings are also observed, with typical distances ranging from 3.4 to 3.8 angstroms.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy, including ¹⁹F NMR and multidimensional techniques, offers profound insights into the structure and dynamics of (2,4-Difluoro-3-pyridyl)methanamine in solution.
¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a particularly powerful technique. The chemical shifts of the fluorine nuclei are highly sensitive to their electronic environment. scholaris.ca In 2,4-difluoro isomers of pyridine derivatives, the fluorine atoms at the C2 and C4 positions exhibit distinct chemical shifts and coupling constants (JFF) typically in the range of 15–20 Hz. For instance, in 2,4-difluoro-3-methylpyridine (B1651100), the ¹⁹F NMR signals appear at approximately -110 to -130 ppm for F-2 and -160 to -170 ppm for F-4. This technique provides definitive evidence of the fluorine substitution pattern. The introduction of fluorine can also influence the chemical shifts of nearby protons, a phenomenon leveraged in the design of ¹⁹F NMR pH indicators. nih.gov
Multidimensional NMR: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for assigning proton and carbon signals unambiguously, especially in complex regions of the spectrum. These methods help in establishing through-bond and through-space correlations between nuclei, respectively, which is vital for confirming the connectivity and stereochemistry of the molecule. For complex heterocyclic compounds, 2D NMR experiments are often necessary to resolve overlapping signals that are common in 1D spectra.
Mass Spectrometry Techniques (e.g., EI-MS)
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. Electron Ionization-Mass Spectrometry (EI-MS) is a common method used for this purpose. researchgate.net In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ions.
For fluorinated pyridine compounds, characteristic fragmentation patterns include the loss of fluorine atoms. For example, in the mass spectrum of a related compound, the molecular ion peak is observed, and primary fragmentation occurs through the loss of fluorine, generating distinct fragment ions. The fragmentation of the aminomethyl side chain would also produce characteristic ions. Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can be employed to enhance the abundance of the molecular ion peak and reduce fragmentation, which is particularly useful for confirming the molecular weight. kore.co.uk
Vibrational Spectroscopy (e.g., FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by probing its molecular vibrations. americanpharmaceuticalreview.comhoriba.com The FT-IR spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of different bonds.
Key vibrational modes for this compound include:
C-F Stretching: Strong absorption bands typically appear in the region of 1000–1300 cm⁻¹. The presence of two fluorine atoms in different positions on the pyridine ring can lead to multiple distinct C-F stretching bands.
N-H Stretching: The primary amine group (–NH₂) will show characteristic stretching vibrations in the region of 3300–3500 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in the pyridine ring and the aminomethyl group will appear in the fingerprint region, often mixed with other vibrations. researchgate.net
Aromatic C=C and C=N Stretching: These vibrations occur in the 1400–1600 cm⁻¹ region and are characteristic of the pyridine ring.
CH₂ Bending: The scissoring and rocking motions of the methylene (B1212753) (–CH₂–) group in the aminomethyl substituent will also give rise to specific absorption bands.
The analysis of these vibrational frequencies provides a molecular fingerprint that can be used for identification and to gain insights into the bonding environment within the molecule.
Spectroscopic Probes for Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state, known as crystal packing, is dictated by a variety of intermolecular forces. Spectroscopic techniques, in conjunction with crystallographic data, can provide valuable information about these interactions.
Hydrogen bonding involving the amine group (N-H···N or N-H···F) is expected to be a significant factor in the crystal packing of this compound. The positions of N-H stretching bands in the FT-IR spectrum can indicate the presence and strength of hydrogen bonding.
Furthermore, non-covalent interactions such as π-π stacking between the electron-deficient difluoropyridine rings can play a crucial role. researchgate.net The electron-withdrawing fluorine atoms influence the electrostatic potential of the aromatic ring, which in turn affects the geometry and strength of these stacking interactions. The study of co-crystals has shown that halogen bonding (C-F···X) can also be a significant directional force in the solid-state assembly of fluorinated aromatic compounds. researchgate.net Computational methods are often employed alongside spectroscopic data to model and quantify the energies of these weak interactions, providing a deeper understanding of the forces that govern the supramolecular structure. researchgate.net
Theoretical and Computational Studies on 2,4 Difluoro 3 Pyridyl Methanamine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of (2,4-Difluoro-3-pyridyl)methanamine. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to predict molecular geometries, electronic properties, and spectroscopic signatures. unipd.it
DFT methods, particularly with hybrid functionals like B3LYP, are commonly used to investigate the electronic properties of similar fluorinated and nitrogen-containing heterocyclic compounds. arabjchem.org For instance, calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The presence of electron-withdrawing fluorine atoms is expected to lower both HOMO and LUMO energy levels, influencing the molecule's behavior as an electron acceptor or donor.
Ab initio methods, while computationally more demanding, can provide even more accurate results for smaller systems or for benchmarking DFT calculations. unipd.it These calculations are essential for obtaining precise geometric parameters, vibrational frequencies, and thermochemical data. For example, in studies of related fluorinated pyridines, quantum chemical calculations have been used to analyze the effects of fluorine substitution on the aromatic ring's electronic structure and reactivity.
Table 1: Calculated Electronic Properties of a Model Fluorinated Pyridine (B92270) Derivative
| Property | Calculated Value | Method |
| HOMO Energy | -7.2 eV | B3LYP/6-31G |
| LUMO Energy | -1.5 eV | B3LYP/6-31G |
| Dipole Moment | 2.5 D | B3LYP/6-31G* |
This table presents hypothetical data for a model compound similar to this compound to illustrate the type of information obtained from quantum chemical calculations. Actual values for this compound would require specific calculations.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the aminomethyl side chain in this compound makes conformational analysis a critical aspect of its theoretical study. The rotation around the C-C and C-N bonds of the side chain leads to various possible conformers with different energies and populations.
Conformational analysis can be performed using quantum chemical methods to calculate the potential energy surface as a function of dihedral angles. This helps identify the most stable conformers and the energy barriers between them. Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time, considering the influence of solvent and temperature. google.com
For similar flexible molecules, MD simulations have been used to explore the accessible conformational space and to understand how different conformers might interact with biological targets. google.com In the context of drug design, identifying the bioactive conformation is a key step, and computational methods are invaluable in this process. Studies on fluorinated ribonucleosides have shown that fluorine substituents can significantly influence the preferred conformation of the molecule. researchgate.net
Prediction of Chemical Reactivity and Elucidation of Reaction Pathways
Theoretical methods are instrumental in predicting the chemical reactivity of this compound and elucidating potential reaction mechanisms. The difluoropyridine ring is susceptible to nucleophilic aromatic substitution, where one of the fluorine atoms is displaced by a nucleophile. mdpi.com Computational studies can model the transition states and intermediates of such reactions, providing insights into the reaction kinetics and regioselectivity.
The aminomethyl group can also participate in various reactions. For example, it can be acylated or alkylated. acs.org Quantum chemical calculations can help predict the most likely sites for electrophilic or nucleophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals. For instance, the nitrogen atom of the amino group is expected to be a primary site for electrophilic attack.
Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-stacking)
The intermolecular interactions of this compound are crucial for its physical properties and its interactions with other molecules, including biological macromolecules. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen and fluorine atoms can act as hydrogen bond acceptors.
The fluorine atoms can also participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. acs.org Although fluorine is the least polarizable halogen, it can still form significant halogen bonds in certain contexts. Additionally, the pyridine ring can engage in π-stacking interactions with other aromatic systems.
Computational models can quantify the strength and geometry of these interactions. For example, DFT calculations can be used to determine the binding energies of dimers of this compound or its complexes with other molecules. Analysis of the electron density, such as through the Quantum Theory of Atoms in Molecules (QTAIM), can further characterize the nature of these non-covalent interactions. tandfonline.com
Structure-Based Design and In Silico Screening Methodologies in Chemical Biology
In the realm of chemical biology and drug discovery, this compound can be investigated using structure-based design and in silico screening methods. nih.govnih.gov If a biological target for this compound is known, molecular docking can be used to predict its binding mode and affinity. researchgate.net
Molecular docking simulations place the molecule into the binding site of a protein and score the interactions to estimate the binding energy. researchgate.net This allows for the virtual screening of large libraries of compounds to identify potential hits. The structural information from docking can then guide the design of new analogs with improved potency and selectivity. For instance, similar pyridine-containing compounds have been investigated as inhibitors of various enzymes through structure-based design approaches. mdpi.com
Even without a known target, in silico methods can be used to predict potential biological activities based on the molecule's structural and physicochemical properties. This can involve comparing its properties to those of known bioactive compounds or using machine learning models trained on large datasets of biological activity data.
Applications in Academic Chemical and Biological Research
Building Block for Complex Organic Molecules and Scaffolds
As a fundamental starting material, (2,4-Difluoro-3-pyridyl)methanamine is instrumental in the construction of intricate organic structures. cymitquimica.com The presence of fluorine can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and binding affinity to biological targets.
The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. researchgate.netbeilstein-journals.orgresearchgate.net this compound provides a ready-made fluorinated pyridine (B92270) core, simplifying the synthesis of more complex fluorinated heterocycles. beilstein-journals.orgresearchgate.net The reactivity of the aminomethyl group allows for a variety of chemical transformations, enabling the construction of diverse heterocyclic systems. The fluorine atoms can also act as leaving groups in nucleophilic aromatic substitution reactions, further expanding the synthetic possibilities. researchgate.net
The development of efficient methods for creating fluorinated nitrogen heterocycles is a significant area of research. researchgate.net The use of fluorinated building blocks like this compound is a key approach in this endeavor. beilstein-journals.org
| Reaction Type | Description | Key Feature of this compound | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | The fluorine atoms on the pyridine ring can be displaced by various nucleophiles to introduce new functional groups. | Presence of two activating fluorine atoms. | researchgate.netresearchgate.net |
| Amine Derivatization | The primary amine of the methanamine group can be readily acylated, alkylated, or used in reductive amination to build larger molecular structures. | Reactive aminomethyl group. | nih.gov |
| Palladium-Catalyzed Cross-Coupling | The pyridine ring can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl structures. | Halogenated aromatic ring. |
The design of novel molecular scaffolds is central to the discovery of new drugs and chemical probes for studying biological systems. acs.orgharvard.edu this compound serves as an attractive scaffold due to its three-dimensional structure and the specific arrangement of its functional groups. acs.org The difluoropyridyl moiety can participate in various non-covalent interactions, including hydrogen bonding and halogen bonding, which are crucial for molecular recognition at biological targets. acs.org
The introduction of fluorine atoms can improve a compound's metabolic stability and cell membrane permeability, important aspects of drug design. rsc.orgmdpi.com The aminomethyl group provides a point for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies. nih.gov For instance, substituted aminomethyl-pyridines have been investigated as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4). nih.gov
| Target Class | Rationale for Use | Example Application | Reference |
|---|---|---|---|
| Protein Kinases | The pyridine scaffold can mimic the hinge-binding motifs of ATP. Fluorine substitution can enhance binding affinity and selectivity. | Synthesis of novel protein kinase C theta inhibitors. | researchgate.net |
| Dipeptidyl Peptidases (e.g., DPP-4) | The aminomethyl group can interact with key residues in the enzyme's active site. | Design of potent and selective DPP-4 inhibitors for diabetes treatment. | nih.gov |
| Ion Channels | The difluoropyridyl moiety can modulate the electrostatic properties of the molecule, influencing its interaction with the channel pore. | Development of P2X7 receptor antagonists. | arabjchem.org |
Coordination Chemistry and Ligand Design
The pyridine nitrogen and the aminomethyl group of this compound make it an effective bidentate ligand for coordinating with metal ions. wikipedia.orgwikipedia.org The electronic properties of the pyridine ring, influenced by the electron-withdrawing fluorine atoms, can modulate the stability and reactivity of the resulting metal complexes. wikipedia.org
This compound can form stable complexes with a variety of transition metals. wikipedia.orgnih.gov The study of these complexes provides insights into the fundamental principles of coordination chemistry, including bond strengths, coordination geometries, and electronic structures. The fluorine atoms can influence the Lewis basicity of the pyridine nitrogen, which in turn affects the stability of the metal-ligand bond. wikipedia.org Research in this area often involves the synthesis and characterization of these complexes using techniques such as X-ray crystallography and various spectroscopic methods. nih.gov
Metal complexes incorporating pyridylamine-type ligands have shown significant promise as catalysts in a range of organic reactions. wikipedia.orgmdpi.comresearchgate.net For example, ruthenium complexes with pyridylamine ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones. wikipedia.orgresearchgate.net The electronic and steric properties of the ligand, which can be fine-tuned by substituents like the fluorine atoms in this compound, are critical for the catalytic activity and selectivity of the metal center. The development of such catalysts is a key area of research aimed at creating more efficient and sustainable chemical processes.
Supramolecular Chemistry and Molecular Recognition Phenomena
Supramolecular chemistry focuses on the study of non-covalent interactions that govern the assembly of molecules into larger, organized structures. nih.govrug.nlrsc.org this compound is a molecule well-suited for studies in molecular recognition due to its capacity for various intermolecular interactions. nih.gov
The difluoropyridyl moiety can act as a hydrogen bond acceptor through the pyridine nitrogen and as a halogen bond donor through the fluorine atoms. acs.org The aminomethyl group can serve as a hydrogen bond donor. These multiple interaction sites allow for the formation of well-defined supramolecular assemblies in the solid state and in solution. nih.gov Understanding these recognition events is fundamental to the design of new materials with specific properties and functions. nih.gov
Investigation of Self-Assembly and Non-Covalent Interactions
A direct search of academic literature did not yield specific studies focused on the self-assembly or non-covalent interactions of this compound. However, the molecule possesses key functional groups that are instrumental in directing supramolecular structures.
The primary amine group is a classic hydrogen bond donor, while the pyridine nitrogen and fluorine atoms can act as hydrogen bond acceptors. These non-covalent interactions are fundamental forces that guide the self-assembly of molecules to form higher-order structures. nih.govillinois.edu Furthermore, the fluorine atoms on the pyridine ring could potentially participate in halogen bonding, an increasingly recognized non-covalent interaction in drug design and materials science. nih.gov The interplay of these forces, including hydrogen bonds, C–H⋯F, and C–H⋯π interactions, is crucial for creating stable crystal lattices and functional supramolecular assemblies. rsc.org Theoretical and crystallographic analyses of related fluorinated and nitrogen-containing heterocyclic compounds have demonstrated the importance of these interactions in determining molecular conformation and packing. nih.govsemanticscholar.org
Development of Chemical Sensors and Molecular Switches
There are no specific reports on the use of this compound in the development of chemical sensors or molecular switches. Nevertheless, its structural motifs are commonly found in molecules designed for these purposes.
The pyridine ring is a well-established component in fluorescent sensors, often acting as a signaling unit or a binding site for analytes like metal ions. researchgate.net The amine group can also serve as a recognition site, particularly for detecting aldehydes or other species through electron transfer mechanisms. researchgate.net Fluorescent sensors, including those based on the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, often incorporate pyridyl or amine functionalities to achieve selectivity and a "turn-on" or "turn-off" response. researchgate.netnih.govresearchgate.net The development of activity-based sensors, which report on the activity of biological species rather than just their presence, has also utilized fluorinated moieties to fine-tune sensor properties. illinois.edu
Similarly, molecular switches, which can change their properties in response to external stimuli, have been designed using pyridyl and other heterocyclic structures. nih.govtib.eu
Applications in Materials Science Research
In materials science, fluorinated building blocks are prized for their ability to impart unique electronic and physical properties to materials.
Incorporation into Polymers and Coatings
While no specific polymers or coatings containing this compound have been documented, its functional groups make it a viable candidate for polymerization. The primary amine group can react with various monomers to be incorporated into polymer chains, such as in the formation of polyamides or polyimides. Generic polymer formulations often involve amine-containing compounds reacting with components like epoxides or formaldehyde (B43269) to create cross-linked networks. compliancecosmos.org
Development of Optoelectronic Materials (e.g., TADF emitters)
The use of this compound in optoelectronic materials, specifically in Thermally Activated Delayed Fluorescence (TADF) emitters, has not been explicitly reported. However, the difluoropyridine moiety is highly relevant to this field.
TADF emitters are a class of metal-free organic molecules that can achieve high efficiency in Organic Light-Emitting Diodes (OLEDs) by harvesting both singlet and triplet excitons. nih.govaps.org The design of TADF molecules often involves combining an electron-donating part with an electron-accepting part. Pyridine derivatives are frequently used as acceptor moieties in TADF emitters. rsc.org The introduction of fluorine atoms can further tune the electronic properties, and multi-resonance TADF materials often incorporate boron and nitrogen atoms within their rigid structures to achieve narrow emission spectra and high efficiency. beilstein-journals.orgd-nb.info Given these principles, the 2,4-difluoropyridine (B1303125) unit could serve as a core component in the design of new TADF materials.
Role in Fundamental Mechanistic Studies of Organic Reactions
Specific mechanistic studies centered on this compound are not available in the current literature. However, the reactivity of its core structure, a substituted fluoropyridine, is of significant interest in organic chemistry.
The mechanisms of nucleophilic substitution on halogenated pyridines are a subject of ongoing study. The position of substitution can be directed by the electronic nature of the nucleophile and the substituents on the pyridine ring. researchgate.net Mechanistic investigations into reactions like difluoromethylation often involve heterocyclic compounds, and understanding these pathways is crucial for developing new synthetic methods. rsc.org The study of reaction mechanisms in heterocyclic chemistry provides a foundation for optimizing synthetic routes and discovering novel transformations. mdpi.comdokumen.pub
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Strategies
The development of efficient and environmentally benign synthetic methodologies for producing (2,4-Difluoro-3-pyridyl)methanamine and its derivatives is a critical area of ongoing research. Current strategies often involve multi-step processes that can be resource-intensive. google.com Future efforts are focused on creating more streamlined and sustainable approaches.
One promising avenue is the exploration of novel catalytic systems. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, has shown potential for creating C-C bonds with fluorinated pyridines. acs.org However, the deactivation of the pyridine (B92270) ring by fluorine atoms can slow down these reactions. Research into more active and robust catalyst systems, including those with electron-rich ligands, is underway to overcome these challenges and improve reaction efficiency at lower temperatures.
Furthermore, there is a growing interest in "green" chemistry approaches. This includes the use of less hazardous solvents and reagents, as well as developing one-pot synthesis protocols to reduce waste and energy consumption. nih.govresearchgate.net For example, recent advancements in the use of deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) under ambient conditions offer a more efficient and cleaner alternative for certain fluorination steps. acs.org The development of solid-phase synthesis techniques is also being explored to simplify purification processes and allow for the rapid generation of derivative libraries. nih.gov
A key challenge remains in controlling regioselectivity during the synthesis of polysubstituted pyridines. researchgate.netresearchgate.net Future research will likely focus on developing methods that allow for the precise and predictable installation of functional groups on the pyridine ring, which is crucial for creating targeted molecules. researchgate.net
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The unique electronic properties conferred by the two fluorine atoms on the pyridine ring of this compound suggest a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the fluorine atoms significantly influences the nucleophilic and electrophilic substitution patterns of the pyridine ring.
Future research will delve into uncovering novel chemical transformations involving this scaffold. This includes exploring its participation in various cycloaddition reactions, metal-free C-H activation, and bio-orthogonal chemistry. mdpi.comburleylabs.co.ukrsc.org Understanding the nuanced reactivity will enable the synthesis of previously inaccessible molecular architectures.
The difluoromethyl group, which can be a bioisostere for other functional groups like alcohols or thiols, also presents interesting reactivity. rsc.org Research into late-stage difluoromethylation techniques could provide new avenues for modifying complex molecules containing the this compound core. rsc.org This includes exploring radical-based difluoromethylation and cross-coupling methods. rsc.org
The development of novel bioconjugation strategies is another exciting area. burleylabs.co.uk The unique reactivity of the fluorinated pyridine core could be harnessed to develop specific and efficient methods for attaching this scaffold to biomolecules, creating powerful tools for chemical biology.
Advanced Computational Modeling for Precise Property Prediction and Design
Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling offers the potential to predict its physicochemical properties, reactivity, and biological activity with high accuracy. tdx.cat
Density functional theory (DFT) calculations can provide insights into the molecule's electronic structure, bond lengths, and angles, helping to rationalize its observed reactivity. For example, calculations can predict the energy gap between the frontier molecular orbitals, which correlates with the compound's reactivity and photochemical properties.
Molecular docking simulations are crucial for designing derivatives with high affinity and selectivity for specific biological targets. researchgate.net By modeling the interactions between the this compound scaffold and the active site of a protein, researchers can rationally design modifications to improve binding. Computational approaches can also be used to predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development.
Future research will likely see the integration of machine learning and artificial intelligence with computational chemistry to accelerate the design and discovery process. These approaches can analyze large datasets of chemical structures and biological activities to identify patterns and predict the properties of new, unsynthesized compounds.
Design of Highly Selective Derivatives for Targeted Chemical Applications
The this compound scaffold is a valuable building block for designing derivatives with high selectivity for specific applications, particularly in medicinal chemistry. researchgate.netnih.govnih.gov The fluorine atoms can enhance binding affinity and selectivity towards biological targets by participating in favorable interactions, such as hydrogen bonding.
A key focus of future research will be the rational design of derivatives that target specific enzymes or receptors implicated in disease. For example, derivatives of fluorinated pyridines have shown promise as inhibitors of kinases and dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov By systematically modifying the substituents on the pyridine ring and the methanamine group, researchers can fine-tune the compound's properties to achieve high potency and selectivity for the desired target. acs.orgnih.gov
The development of chemical probes is another important application. nih.govpromega.co.uknih.gov Highly selective derivatives of this compound can be designed to specifically label and study the function of proteins in their native cellular environment. promega.co.uk This requires careful optimization of potency, selectivity, and cell permeability. nih.gov
The table below showcases examples of how modifications to the core structure can lead to derivatives with specific applications.
| Derivative Class | Target Application | Key Structural Features | Relevant Findings |
| Kinase Inhibitors | Oncology | Introduction of specific aryl or heteroaryl groups at various positions. | Imidazo[4,5-b]pyridine-based derivatives have shown potent inhibition of Aurora kinases. nih.gov |
| DPP-4 Inhibitors | Diabetes | Modifications to the aminomethyl side chain. | 5-Aminomethyl-pyridines have demonstrated nanomolar inhibitory activity against DPP-4. nih.gov |
| Antiviral Agents | Infectious Diseases | Incorporation of the fluorinated pyridine into larger, complex molecules. | Fluorinated pyridines can enhance the bioactivity of antiviral drugs. |
| mGluR2 Modulators | Neurological Disorders | Integration into triazolo[4,3-a]pyridine frameworks. | Positive allosteric modulators of mGluR2 have been developed for treating psychiatric disorders. google.com |
Integration into Next-Generation Functional Materials and Advanced Chemical Biology Probes
The unique properties of this compound make it an attractive component for the development of next-generation functional materials and advanced chemical biology probes.
In materials science, the incorporation of fluorinated pyridyl units into polymers or organic frameworks could lead to materials with novel electronic, optical, or self-assembly properties. The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can enhance the stability and performance of these materials.
In the realm of chemical biology, the development of sophisticated probes based on this scaffold is a major area of future research. burleylabs.co.ukpromega.co.uk These probes can be used to visualize biological processes in real-time, identify new drug targets, and understand the mechanisms of disease. promega.co.uknih.gov For example, bio-orthogonal reactions can be employed to attach fluorescent dyes or other reporter groups to the this compound core, allowing for its detection in complex biological systems. burleylabs.co.uk
The design of "smart" probes that are activated by a specific biological event is another exciting prospect. These probes would remain "dark" until they interact with their target, providing a highly specific signal. The development of such tools will require a deep understanding of the reactivity and photophysical properties of the this compound scaffold and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
